molecular formula C12H19NO B042518 3-Ethoxy-N,N-diethylaniline CAS No. 1864-92-2

3-Ethoxy-N,N-diethylaniline

Cat. No. B042518
CAS RN: 1864-92-2
M. Wt: 193.28 g/mol
InChI Key: ODQSBWZDOSNPAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related ethoxy- and diethyl-substituted compounds involves various methods. For example, the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils involves direct alkylation and heating with a mixture of 3-ethyl-4-methylaniline and its hydrochloride (Zhi et al., 2005). Another method includes the reaction of ethyl 3-aryl-2-benzoylpropenoates with guanidine and N-alkyl(or benzyl)guanidines to synthesize ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives (Milcent et al., 1997).

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-N,N-diethylaniline would typically consist of an aniline core substituted with ethoxy and diethylamino groups. This structure can influence the chemical behavior and interactions of the molecule. However, specific studies on the molecular structure analysis of 3-Ethoxy-N,N-diethylaniline are not readily available.

Chemical Reactions and Properties

Ethoxy- and diethyl-substituted compounds participate in various chemical reactions, reflecting their reactivity and functional group chemistry. For instance, the reaction of ethyl 3-(diethoxyphosphoryl)-3,3-difluoro-2-oxopropionate with nucleophilic reagents leads to the synthesis of difluoromethylphosphonate-substituted nitrogen heterocycles (Pasternak et al., 2000).

Scientific Research Applications

  • Reactivity Studies : It is used for reactivity studies with hydroxylamine, leading to various compounds (Suyama, Ozawa, & Suzuki, 1994).

  • Protecting Amino Acids : This compound is utilized for protecting amino acids and making their esterified derivatives easily accessible (Alaiz et al., 1989).

  • Anticonvulsant Activity Studies : It is involved in the study of structure versus potential anticonvulsant activity relationships among 3-aminopiperidones (Moon & Martin, 1971).

  • Synthesis of Alkoxylated Derivatives : The compound serves as a precursor for synthesizing various alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin (Gardner, Moir, & Purves, 1948).

  • Synthesis of Pyrimidinecarboxylate Derivatives : It is used in the synthesis of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives and related compounds (Milcent et al., 1997).

  • Diverse Industrial Applications : It finds use as a co-catalyst in polymerization reactions, an inhibitor of acid corrosion, and an antioxidant for lubricating oils (Narayanan & Deshpande, 2000).

  • Transformation of Organic Compounds : The compound is involved in the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various compounds (Zupančič, Svete, & Stanovnik, 2009).

  • Synthesis of 2-Formyl Derivatives : It is used in the synthesis of various 2-formyl derivatives, such as 2-formyl-3-ethoxy and 2-formyl-3-chloro derivatives (Shiotani, Morita, Ishida, & In, 1988).

  • Selective Probe for Copper Ions : A substituted aza-BODIPY dye based on 3-Ethoxy-N,N-diethylaniline can recognize copper ions and serve as a selective and sensitive probe for on-site visual detection and analysis (Gawale et al., 2019).

  • Antibacterial Activity : 3-Substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) derived from it have potent antibacterial activity against Gram-positive organisms (Zhi et al., 2005).

Safety And Hazards

3-Ethoxy-N,N-diethylaniline is classified as a warning hazard. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and to ensure adequate ventilation .

properties

IUPAC Name

3-ethoxy-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13(5-2)11-8-7-9-12(10-11)14-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQSBWZDOSNPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062024
Record name Benzenamine, 3-ethoxy-N,N-diethyl-
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Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-N,N-diethylaniline

CAS RN

1864-92-2
Record name 3-Ethoxy-N,N-diethylbenzenamine
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Record name N,N-Diethyl-m-phenetidine
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Record name N,N-Diethyl-m-phenetidine
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Record name Benzenamine, 3-ethoxy-N,N-diethyl-
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Record name Benzenamine, 3-ethoxy-N,N-diethyl-
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Record name N,N-diethyl-m-phenetidine
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Record name N,N-DIETHYL-M-PHENETIDINE
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Synthesis routes and methods I

Procedure details

A 1 liter reactor is charged with 150 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol and 153.3 g of ground potassium carbonate. The mixture is stirred for 30 minutes, then 72.7 g of ethyl bromide are added and the autoclave is closed. The reaction mixture is heated first for 3 hours to 115°-129° C. and then for a further 5 hours at 140°-142° C. (pressure: 4 bar). After cooling to c. 25° C. and addition of water, the product is isolated with the organic phase, which is washed with water and concentrated by evaporation, to give 80.67 g (97.2% yield) of 3-diethylaminophenetol with a titre of 94.8%.
Quantity
150 mL
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73.1 g
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72.7 g
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Synthesis routes and methods II

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol and 153.3 g of ground potassium carbonate and the mixture is stirred for 30 minutes. Then 72.7 g of ethyl bromide are introduced into the autoclave, which is then closed and heated for 3 hours to 115°-120° C. The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5 bar). The contents of the autoclave are cooled to c. 25° C. and potassium bromide is removed by filtration. After washing with a small amount of methyl isobutyl ketone, the combined filtrates are concentrated by evaporation, to give 75.6 g (91.1% yield) of 3-diethylaminophenetol with a titre of 96.9%.
Quantity
72.7 g
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73.1 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Gawale, S Mangalath, N Adarsh, J Joseph… - Dyes and …, 2019 - Elsevier
3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye (7) was designed and synthesized that could recognize Cu (II) ions through sequential binding interactions. The visible …
Number of citations: 21 www.sciencedirect.com
D Xu, H Jia, Y Niu, S Yin - Dyes and Pigments, 2022 - Elsevier
Heavy metal ions are among the most toxic pollutants, and they are responsible for many human diseases. Thus, developing advanced methods for their detection is crucial for the …
Number of citations: 15 www.sciencedirect.com
N Sekar, J Joseph, N Adarsh, D Ramaiah, S Mangalath… - 2019 - Elsevier
Number of citations: 0

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